5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 4-fluoro-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to high-purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromine and fluorine atoms can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and trifluoromethyl groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications .
Properties
Molecular Formula |
C6H2BrF4N |
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Molecular Weight |
243.98 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-3-2-12-5(1-4(3)8)6(9,10)11/h1-2H |
InChI Key |
UFNMZEVUPOEGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)F |
Origin of Product |
United States |
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